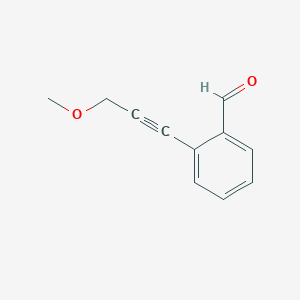
2-(3-Methoxyprop-1-ynyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyprop-1-ynyl)benzaldehyde is an organic compound with the molecular formula C11H10O2 It features a benzene ring substituted with an aldehyde group and a 3-methoxyprop-1-ynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyprop-1-ynyl)benzaldehyde typically involves the reaction of salicylaldehyde with propargyl bromide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of salicylaldehyde is replaced by the propargyl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and eco-friendly synthesis routes are often applied to optimize the production process. This includes the use of aqueous micellar media and environmentally benign solvents to enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxyprop-1-ynyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 2-(3-Methoxyprop-1-ynyl)benzoic acid.
Reduction: 2-(3-Methoxyprop-1-ynyl)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-(3-Aminoprop-1-ynyl)benzaldehyde when using an amine.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyprop-1-ynyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyprop-1-ynyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxyprop-1-ynyl group may also interact with hydrophobic pockets in biomolecules, influencing their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Prop-2-ynyloxy)benzaldehyde: Similar structure but with a prop-2-ynyloxy group instead of a methoxyprop-1-ynyl group.
3-(3-Methoxyprop-1-yn-1-yl)benzaldehyde: Similar structure but with the methoxyprop-1-ynyl group at a different position on the benzene ring.
Uniqueness
2-(3-Methoxyprop-1-ynyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C11H10O2 |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
2-(3-methoxyprop-1-ynyl)benzaldehyde |
InChI |
InChI=1S/C11H10O2/c1-13-8-4-7-10-5-2-3-6-11(10)9-12/h2-3,5-6,9H,8H2,1H3 |
InChI-Schlüssel |
YPULXPGIRQVGOM-UHFFFAOYSA-N |
Kanonische SMILES |
COCC#CC1=CC=CC=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


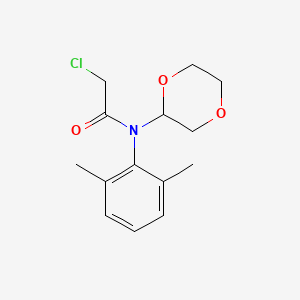
![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
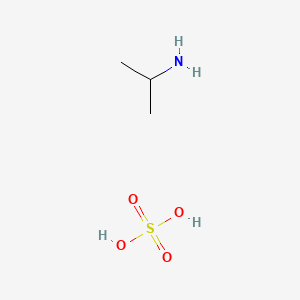
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)
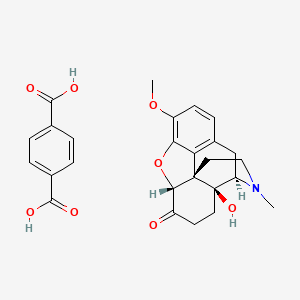
![barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B13757728.png)
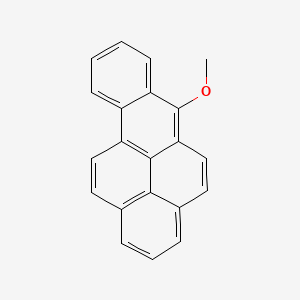
![6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757736.png)

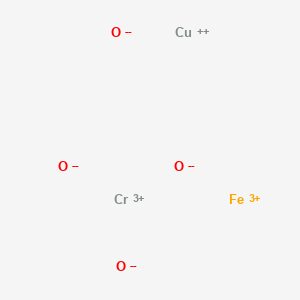
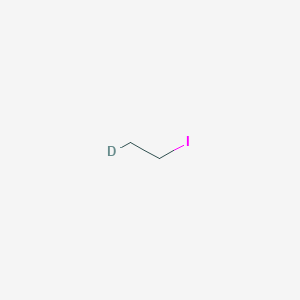
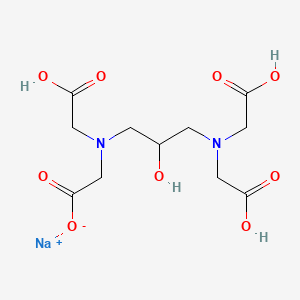
![ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B13757775.png)
